molecular formula C16H36Br4Cl2P2Pd2 B3208602 palladium (II) dimer CAS No. 1051923-88-6

palladium (II) dimer

Cat. No.: B3208602
CAS No.: 1051923-88-6
M. Wt: 893.8 g/mol
InChI Key: CVQZGZQMKOKRFZ-UHFFFAOYSA-J
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Description

Significance in Organometallic Chemistry and Catalysis

The importance of palladium(II) dimers in modern chemistry is extensive, primarily due to their central role as catalysts and precatalysts in a multitude of organic reactions. wikipedia.orgchemimpex.comchemicalbook.com These dimeric complexes are pivotal in facilitating some of the most powerful bond-forming methodologies, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, which are indispensable tools in academic and industrial synthesis. chemimpex.comacs.orgsigmaaldrich.com

A critical area where palladium(II) dimers have profound significance is in C-H bond functionalization. nih.gov They are frequently identified as key intermediates in catalytic cycles that activate otherwise inert carbon-hydrogen bonds. nih.govnih.gov In these processes, the dimer can act as a stable resting state or a reservoir for the catalytically active species, which may be a mononuclear Pd(II) complex or a Pd(0) species generated in situ. acs.orgnih.gov The dissociation of the dimer to generate these active catalysts is a crucial step in many reaction mechanisms.

The dimeric nature of these complexes is not incidental; it directly influences the catalyst's stability, reactivity, and selectivity. nih.govnih.gov The bridging ligands that hold the palladium centers together play a vital role in modulating the electronic and steric properties of the metal, thereby fine-tuning its catalytic behavior.

One of the most emblematic examples is allylpalladium(II) chloride dimer, a yellow, air-stable solid that serves as a versatile precatalyst in numerous transformations involving allylic substrates. wikipedia.orgchemimpex.comchemicalbook.com Similarly, cyclopalladated dimers, formed through intramolecular C-H activation to create a stable palladacycle, are recognized as important intermediates in a wide range of catalytic processes, further highlighting the integral role of the dimeric motif. nih.govnih.govproquest.com

Historical Context and Evolution of Research on Dimeric Palladium(II) Complexes

The field of palladium catalysis has a rich history, though for many years, it was dominated by the chemistry of palladium(0) complexes, particularly in cross-coupling reactions. nih.govresearchgate.net The development of palladium(II)-catalyzed oxidation chemistry progressed at a slower pace. nih.gov A landmark in this area was the Wacker process, commercialized in the 1950s, which demonstrated the power of Pd(II) to catalyze the oxidation of ethylene (B1197577) to acetaldehyde (B116499). nih.govwikipedia.org It was during the investigation of this very process that the first allylpalladium complex, a key dimeric structure, was identified. wikipedia.org

The foundational work on Pd(II)-mediated oxidation reactions was largely established in the 1970s and 1980s. nih.govresearchgate.net However, the field experienced a significant renaissance in subsequent decades, with renewed focus on the potential of Pd(II) catalysts. nih.govresearchgate.netnih.gov This resurgence was driven by the pursuit of new, more efficient, and selective synthetic methods, particularly for C-H functionalization.

Research has evolved from viewing dimeric palladium(II) complexes as simple, stable precatalysts to investigating their more intricate roles in catalysis. nih.gov It is now widely accepted that these dimers are not always just off-cycle resting states but can be key players in the catalytic cycle. nih.govnih.gov Modern studies increasingly focus on understanding the direct reactivity of the dinuclear core and how the entire dimeric structure influences the reaction mechanism and outcome. nih.gov The rational design of ligands has been instrumental in this evolution, providing chemists with the tools to control the formation, stability, and reactivity of specific palladium(II) dimer architectures for targeted applications. nih.govwikipedia.org

Overview of Dimeric Motifs and Coordination Architectures

Palladium(II) complexes typically adopt a four-coordinate, square-planar geometry. researchgate.net Dimeric structures arise when two such palladium centers are linked by one or more bridging ligands. wikipedia.org The identity of these bridging ligands is a defining feature of the dimer, profoundly influencing its structure, stability, and chemical behavior. nih.govacs.org

Common dimeric motifs are characterized by the type of bridging ligand:

Halide-Bridged Dimers: These are among the most common and well-studied palladium(II) dimers. The quintessential example is allylpalladium(II) chloride dimer, with the formula [(η³-C₃H₅)PdCl]₂. In this structure, two chloride anions bridge the two palladium atoms, each of which is also coordinated to an allyl group. wikipedia.orgchemspider.com

Acetate-Bridged Dimers: Acetate (B1210297) bridges are frequently encountered, especially in cyclopalladated complexes formed from palladium(II) acetate. nih.govtandfonline.com These dimers can exhibit fascinating "clamshell" geometries. acs.org In such structures, the acetate ligands bridge the palladium centers in a plane perpendicular to the plane containing the palladium atoms and their other ligands. This arrangement can facilitate a d⁸-d⁸ electronic interaction between the two proximate Pd(II) centers. acs.org

Hydroxide-Bridged Dimers: Palladium hydroxide (B78521) dimers have been synthesized and characterized, and they are proposed as key intermediates in important catalytic reactions like Suzuki-Miyaura coupling. acs.org

Amidate-Bridged Dimers: Dimeric Pd(II) complexes can also be bridged by amidate ligands, where the structure can be further stabilized by interactions between other ligands on the metal centers. nih.gov

Data Tables

Table 1: Properties of Allylpalladium(II) Chloride Dimer

PropertyValueReferences
Chemical Formula C₆H₁₀Cl₂Pd₂ wikipedia.orgchemimpex.comchemspider.com
Molar Mass 365.85 g/mol chemimpex.com
Appearance Yellow solid / powder wikipedia.orgchemimpex.comchemicalbook.com
Common Use Catalyst/Precatalyst in organic synthesis wikipedia.orgchemimpex.comchemicalbook.com
Structure Dimeric, centrosymmetric with chloride bridges wikipedia.org

Table 2: Examples of Palladium(II) Dimer Structural Motifs

Dimer TypeExample Compound NameBridging Ligand(s)Key Structural FeatureReferences
Halide-Bridged Allylpalladium(II) chloride dimerChloride (Cl⁻)Two Pd centers bridged by two Cl⁻ ions. wikipedia.org
Acetate-Bridged [(bzq)Pd(OAc)]₂Acetate (OAc⁻)Can form "clamshell" structures with Pd-Pd interactions. nih.govacs.org
Hydroxide-Bridged [Pd(IPr)(η¹-cinnamyl)(μ-OH)]₂Hydroxide (OH⁻)Proposed intermediates in cross-coupling reactions. acs.org
Amidate-Bridged {[Pd(bipy)]₂(μ-1,3-CH₃CONH)₂}²⁺Amidate (CH₃CONH⁻)Pd-Pd distance can be influenced by π-π stacking of bipy ligands. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dibromopalladium;ditert-butyl(chloro)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZGZQMKOKRFZ-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br4Cl2P2Pd2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

893.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Electronic Properties of Palladium Ii Dimers

Advanced Spectroscopic and Diffraction Techniques for Dimer Characterization

A suite of analytical methods is employed to elucidate the intricate structures of palladium(II) dimers, both in the solid state and in solution.

X-ray Crystallography for Solid-State Structures

For example, a bromo-bridged palladium(II) dimer, [Pd{3,4-(MeO)₂C₆H₂C(H)&dbnd;NCy}(Br)]₂, was found to possess a non-bonding Pd⋯Pd distance of 363.1(5) pm capes.gov.br. Similarly, the dicationic Pd(II) dimer Pd₂(C₃₂H₄₂N₂P₂S₂)₂·CH₂Cl₂ exhibits a Pd⋯Pd distance of 2.8425 (7) Å, indicative of a closer proximity between the metal centers, with a butterfly-shaped Pd₂S₂ core researchgate.netiucr.org. Another example, anti-[Pd(PEt₃)(Ph)(μ-NH₂)]₂, displays Pd–Pd distances of 2.9594(10) and 2.9401(9) Å, reflecting a dimeric structure bridged by amide ligands academie-sciences.fracademie-sciences.fr.

Table 3.1.1: Selected Palladium(II) Dimers Characterized by X-ray Crystallography

Compound Name/FormulaPd–Pd Distance (Å)Bridging Ligand(s)Crystal System/Space GroupReference Snippet
[Pd{3,4-(MeO)₂C₆H₂C(H)&dbnd;NCy}(Br)]₂3.631 (0.5)BromideTriclinic, P1 capes.gov.br
Pd₂(C₃₂H₄₂N₂P₂S₂)₂·CH₂Cl₂2.8425 (7)ThiolateOrthorhombic, Pbca researchgate.netiucr.org
anti-[Pd(PEt₃)(Ph)(μ-NH₂)]₂2.9594(10)AmideMonoclinic, P2₁/n academie-sciences.fracademie-sciences.fr
(PPdOAc)₂2.872Acetate (B1210297)Not specified researchgate.net
[Pd₂(L²)₂Cl₄] (proposed)Not specifiedChlorideNot specified researchgate.net
Tetranuclear palladium(II) dimer with bridging bromine atoms3.662 (0.5)BromideNot specified researchgate.net

Multinuclear NMR Spectroscopy for Solution-Phase Analysis (e.g., Diffusion NMR)

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing palladium(II) dimers in solution, providing information about their structure, dynamics, and aggregation state. ¹H and ¹³C NMR spectroscopy can reveal the chemical environments of ligand protons and carbons, offering insights into coordination modes and the presence of bridging ligands. For instance, the bridged-amide protons (μ-NH₂) in anti-[Pd(PEt₃)(Ph)(μ-NH₂)]₂ are observed as a broad signal at δ −1.35 in ¹H NMR academie-sciences.fracademie-sciences.fr. ³¹P{¹H} NMR spectroscopy is particularly useful for complexes containing phosphine (B1218219) ligands, with a single peak at δ 20.2 reported for anti-[Pd(PEt₃)(Ph)(μ-NH₂)]₂ indicating a single compound in solution academie-sciences.fracademie-sciences.fr.

Diffusion NMR techniques, such as Pulsed Field Gradient Spin Echo (PFGSE) NMR, can further probe the solution behavior by measuring the translational diffusion coefficients of the species. This information helps to distinguish between monomeric and dimeric species, as well as to detect higher aggregation states, thereby providing crucial data on the stability and dissociation behavior of palladium(II) dimers in solution.

Table 3.1.2: Selected Palladium(II) Dimers Characterized by NMR Spectroscopy

Compound NameNucleusKey NMR ObservationChemical Shift (δ)Reference Snippet
anti-[Pd(PEt₃)(Ph)(μ-NH₂)]₂¹HBridged-amide protons (μ-NH₂)-1.35 academie-sciences.fracademie-sciences.fr
anti-[Pd(PEt₃)(Ph)(μ-NH₂)]₂³¹PSingle peak indicative of a single compound20.2 academie-sciences.fracademie-sciences.fr
Halo-Bridged Abnormal NHC Palladium(II) Dimer (Ia)¹HAppearance of a new peak1.93 acs.org
Halo-Bridged Abnormal NHC Palladium(II) Dimer (Ia)¹³CAppearance of a new peak183.3 acs.org
[(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ (complex 1)Not specifiedDimeric form confirmedNot specified acs.orgnih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for identifying palladium(II) dimers and determining their molecular weights. The technique can detect intact dimeric species or characteristic fragments, providing direct evidence for their formation and composition. For example, the dimeric form of [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ was confirmed by ESI-MS, with observed peaks at m/z values of 245.077 and 375.1 acs.orgnih.govresearchgate.net. High-resolution mass spectrometry (HRMS) can provide highly accurate mass-to-charge ratios, allowing for the determination of elemental composition.

Coordination Geometries and Structural Features in Dimeric Palladium(II) Frameworks

Influence of Bridging Ligands on Dimer Conformation

Studies on palladium(I) dimers with bridging allyl, cyclopentadienyl (B1206354) (Cp), or indenyl ligands reveal how these π-donating ligands affect the relative orientation of the bridging groups. Cp ligands tend to promote an anti relationship between the two bridging ligands, whereas allyl and indenyl ligands more commonly adopt a syn relationship researchgate.net. The strength of binding also varies, with bridging allyl ligands generally binding more tightly to the metal centers than Cp ligands researchgate.net.

In palladium(II) systems, bridging carboxylate ligands, such as acetate (OAc) or pivalate (B1233124) (OPiv), can lead to diverse dimeric structures. For instance, palladium(II) acetate dimers with bridging acetate ligands can adopt different arrangements depending on the ancillary ligands and solvent. Some structures exhibit an eclipsed relationship between the palladium centers (approximating a 0° twist), while others, such as those involving the diazafluorene (DAF) ligand with pivalate, show a twist of approximately 45° between the N–Pd–N vectors when viewed down the Pd···Pd axis nih.gov. The electronic properties of the bridging carboxylate ligands, influenced by R-substitution, can also polarize the Pd–ligand interaction, thereby affecting the stability of the dimer relative to its monomeric counterparts acs.org. Aryl-bridged dimers, where the bridging unit originates from a phosphine ligand's aryl group, have also been synthesized, with their stability contingent on the specific phosphine substituent and the bridging halide acs.org.

Intermetallic Interactions within Dimeric Palladium(II) Systems

Dimeric palladium complexes often feature direct interactions between the metal centers, which can range from weak van der Waals forces to more significant bonding interactions, particularly in systems with short metal-metal distances.

Palladium-Palladium Bonding Interactions (e.g., d8-d8 interactions)

Palladium(II) complexes, with their d8 electronic configuration, can engage in metal-metal bonding interactions, commonly referred to as d8-d8 interactions, when the palladium centers are brought into close proximity. These interactions are often observed in dimeric structures where palladium atoms are bridged by ligands such as halides or carboxylates. Experimental and computational studies have indicated the presence of Pd-Pd bonding in complexes with short interatomic distances, typically in the range of 2.8 to 2.95 Å acs.orgcaltech.educapes.gov.brresearchgate.net. For example, in dimeric palladium(II) complexes of the type [(2-phenylpyridine)Pd(μ-X)]2, a Pd-Pd distance of approximately 2.85 Å has been observed, attributed to a d8-d8 bonding interaction acs.orgcaltech.educapes.gov.br. In some instances, these interactions can be quantified by bond orders, such as 0.10–0.15, suggesting a weak but significant interaction rsc.org.

Quantum chemical analyses reveal that these d8-d8 metallophilic interactions possess a covalent component arising from donor-acceptor orbital interactions, in addition to stabilizing electrostatic and dispersion forces rsc.org. While palladium(I) dimers (d9-d9) can exhibit stronger Pd-Pd bonds (e.g., around 2.59 Å) nsf.gov, the principles of metal-metal bonding, including the role of orbital overlap and ligand influence, are pertinent to understanding interactions in Pd(II) systems as well rsc.org. The nature of these interactions can also be modulated by the bridging ligands; for example, dimetal(II) complexes with halide bridges can show Pd-Pd distances around 2.80-2.95 Å, which are typically longer than those found in analogous Pd(I) precursors, indicating a weaker interaction researchgate.net.

Electronic Contributions to Intermetallic Distances

The electronic structure of the palladium centers and the coordinating ligands plays a crucial role in determining the intermetallic distances within palladium dimers. The extent of metal-metal bonding and the resulting distance are sensitive to the electronic properties of the ligands, including their electron-donating or electron-withdrawing capabilities and their ability to participate in π-backdonation researchgate.netrsc.org.

Furthermore, the electronic density of ligand orbitals, influenced by substituents on the bridging ligands, can polarize the Pd-ligand interaction, thereby affecting the stability and geometrical parameters of the dimer acs.org. The specific electronic configuration of the palladium centers, particularly the d8 character, combined with the steric and electronic demands of the bridging and ancillary ligands, collectively dictates the observed Pd-Pd distances.

Electronic Structure Analysis

Understanding the electronic structure of palladium(II) dimers is vital for correlating their geometry, bonding, and reactivity. Computational methods, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are indispensable tools for this purpose.

Density Functional Theory (DFT) for Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure of palladium dimers, providing insights into their frontier molecular orbitals (HOMO and LUMO), charge distributions, and bonding characteristics. These calculations help in rationalizing experimental observations, such as the presence of Pd-Pd bonding and the influence of ligands on these interactions.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a powerful method for quantifying donor-acceptor interactions and charge transfer processes within molecules, offering a deeper understanding of chemical bonding. In palladium(II) dimers, NBO analysis is used to probe the nature and strength of interactions between palladium centers and ligands, as well as intermetallic interactions.

NBO calculations have revealed significant ligand-to-metal charge transfer (LMCT) in palladium complexes, often indicating a greater extent of charge donation to palladium compared to other metals like cadmium mdpi.com. Specific donor-acceptor interactions, such as those between palladium d-orbitals and the π* orbitals of bridging ligands like allyl groups, have been identified, contributing to the stabilization of dimeric structures uio.no. NBO analysis also helps in understanding the strength of donor-acceptor bonds between palladium fragments and ligands, providing insights into the electronic factors that govern dimer stability and conformation researchgate.netmdpi.com. By examining these orbital interactions, researchers can better elucidate the mechanisms by which ligands influence the electronic structure and reactivity of palladium dimers enscm.fraiu.edu.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader and coworkers, provides a rigorous framework for analyzing the electronic structure and bonding within molecules by partitioning the molecular electron density into atomic basins ias.ac.in. For palladium(II) dimers, QTAIM studies are instrumental in characterizing the nature and strength of metal-metal interactions, as well as inter- and intramolecular bonding.

QTAIM analyses have confirmed the presence of significant palladium-palladium (Pd–Pd) bonding interactions in various palladium(II) dimers that possess short Pd–Pd distances caltech.eduresearchgate.netcapes.gov.brcaltech.edu. These studies typically involve examining the topology of the electron density, specifically the presence and properties of bond critical points (BCPs) and bond paths connecting the metal centers ias.ac.in. The electron density (ρ) and its Laplacian (∇²ρ) at these BCPs serve as indicators of the bonding character. For instance, a positive value for the Laplacian of the electron density (∇²ρ > 0) at a BCP often suggests a closed-shell interaction, which can include electrostatic or van der Waals forces, while a negative value (∇²ρ < 0) typically indicates a covalent bond with charge concentration ias.ac.inmdpi.com.

Table 1: Representative QTAIM Findings in Palladium(II) Dimers

Pd–Pd Interaction TypeBond Path PresenceElectron Density (ρ) at BCPLaplacian (∇²ρ) at BCPNature of InteractionRelevant Complexes/Ligands
Covalent/Strongly AttractiveYesModerate to HighNegativeσ-bonding[(2-arylpyridine)Pd(μ-X)]₂ caltech.eduresearchgate.netcapes.gov.brcaltech.edu
Weakly Attractive/Non-CovalentYesLowPositiveElectrostatic/DispersionI···Pd, M···M contacts nih.govrsc.orgresearchgate.netjyu.fi
Metal-Ligand (Pd-O, Pd-N)YesVariableNegativeCovalent/Polar CovalentVarious mdpi.comnih.govmdpi.comacs.org

Note: Specific numerical values for ρ and ∇²ρ are highly dependent on the specific complex and computational methodology used. The table reflects general findings from QTAIM studies.

Ligand Field Effects on Palladium(II) Dimer Stability and Structure

Palladium(II) dimers often adopt non-planar, "clamshell" geometries when coordinated by ligands that promote close Pd–Pd contacts, such as certain acetate or trifluoroacetate (B77799) bridging ligands with 2-arylpyridine moieties caltech.eduresearchgate.netcapes.gov.brcaltech.edu. In these configurations, the Pd–Pd distances can be as short as approximately 2.85 Å, indicative of a significant metal-metal interaction caltech.eduresearchgate.netcapes.gov.brcaltech.edu. Conversely, ligands that enforce more rigid or extended coordination spheres may lead to planar or less compact dimeric structures, potentially weakening or eliminating direct Pd–Pd bonding caltech.eduresearchgate.netcapes.gov.brcaltech.edu.

The electronic properties of ligands play a crucial role in modulating the stability of palladium(II) dimers. Electron-withdrawing groups on bridging carboxylate ligands, for example, can stabilize the dimer relative to separated monomers by enhancing the Pd-ligand interaction nih.govacs.org. Conversely, electron-donating ligands can influence the electron density at the palladium centers, affecting their propensity to dimerize and the strength of the Pd–Pd bond nih.govacs.orgnsf.gov. For instance, the combination of a strong σ-donor ligand like an aryl phosphine with a π-acceptor ligand like an isocyanide has been shown to enhance the stability of palladium(II) complexes mdpi.com.

Ligands also dictate the specific bridging modes, which are critical for dimer formation and stability. Carboxylate ligands commonly bridge palladium centers via a paddlewheel motif acs.orgacs.org. Pyrazole and pyrazolate ligands can also bridge palladium atoms, with the Pd–Pd separation being influenced by the steric demands of the pyrazolate ligand researchgate.net. The presence of bulky substituents on amine ligands can, in some cases, destabilize dihydroxo-bridged dimer formation due to steric repulsions mdpi.com.

Furthermore, ligand choice impacts the electronic transitions and photophysical properties of palladium(II) dimers. Differences in orbital ordering, influenced by the nature of the ligands, can lead to distinct UV-visible and fluorescence spectra between different dimeric complexes caltech.eduresearchgate.netcapes.gov.brcaltech.edu. The ability of ligands to stabilize specific oxidation states or influence redox potentials can also indirectly affect dimer stability and reactivity in catalytic cycles nsf.gov.

Table 2: Influence of Ligands on Palladium(II) Dimer Stability and Structure

Ligand TypeBridging/Ancillary RoleObserved Structural Feature(s)Stability Trend (Dimer vs. Monomer)Key Ligand Effect
Carboxylates (e.g., Acetate, TFA)BridgingClamshell geometry, short Pd–Pd distance (~2.85 Å)Stabilized dimerElectronic effects (electron-withdrawing groups stabilize), paddlewheel motif caltech.eduresearchgate.netcapes.gov.brcaltech.eduacs.org
2-ArylpyridinesAncillaryClamshell geometry, influences Pd–Pd bondingStabilized dimerπ-system interactions, electronic effects caltech.eduresearchgate.netcapes.gov.brcaltech.edu
Mono-protected Amino Acids (MPAA)BridgingDimeric complexesStabilized dimerSubstrate and ligand specific stability, potential metal-metal cooperativity nih.gov
Pyrazoles/PyrazolatesBridgingBoat-like conformation, Pd/Pd separation influenced by stericsStabilized dimerSteric and electronic effects on N-donor atoms researchgate.net
Bulky Amine LigandsAncillaryCan destabilize dihydroxo-bridged dimersMonomer favoredSteric interactions mdpi.com
PhosphinesAncillaryInfluences structure, stability, and reactivityVariableSteric and electronic properties mdpi.comacs.org
IsocyanidesAncillaryCombined with phosphines enhances stabilityStabilized dimerπ-acceptor character mdpi.com

Note: This table summarizes general trends observed in the literature. Specific structural parameters and stability constants are highly dependent on the exact ligand structure and other coordinated species.

List of Compounds Mentioned:

Palladium(II) dimer

[(2-phenylpyridine)Pd(μ-X)]₂ (where X = OAc or TFA)

[(2-p-tolylpyridine)Pd(μ-X)]₂ (where X = OAc or TFA)

[(2-phenylpyridine)Pd(μ-Cl)]₂

[(2-phenylpyridine)Pd(en)][Cl] (en = ethylenediamine)

Mono-protected amino acid (MPAA) complexes

[Pd(O₂CR)₂]₂

[Pd(OAc)(DG-Ar)]₂

[Pd(2)tol₂(μ-Cl)₂(PMe₂Ph)₂]

[Pd(2)tol₂(μ-pz)₂(PMe₂Ph)₂]

[Pd(2)tol₂(μ-dmpz)₂(PEt₃)₂]

[Pd(Etimda−H)₂]∙2H₂O

[Pd(i-Primda−H)₂]∙2H₂O

[PdCl₂(i-Primda)]

[NaPdCl(i-Prida)₂]ₙ

[NaPdCl(t-Buida)₂]ₙ

[Pd(i-PridaH)₂] ∙ 2H₂O

[Pd(t-BuidaH)₂]

[Pd(bpy)(μ-OH)₂Pd(bpy)]₂⁺ (bpy = 2,2′-bipyridyl)

trans-[PdI₂(CNXyl)₂]·I₂ (CNXyl = 2,6-dimethylphenyl isocyanide)

(μ-All)(μ-Cp){Pd(PEt₃)}₂ (All = C₃H₅, Cp = C₅H₅)

(μ-All)(μ-Ind){Pd(PEt₃)}₂ (Ind = C₇H₉)

(μ-Cp)(μ-Ind){Pd(PEt₃)}₂

(μ-All)₂{Pd(PEt₃)}₂

(μ-Cp)₂{Pd(PEt₃)}₂

(μ-All)₂{Pd(IPr)}₂

cis-(bis)(3-nitrosoflavanone)-palladium(II)

[Pd(L)₂Cl₂] (L = various di- and monosubstituted pyridines)

[PdL₄]²⁺

Dimeric DAF/Pd(OAc)₂ complexes (DAF = 4,5-diazafluoren-9-one)

Monomeric DAF/Pd(OAc)₂ complexes

Pd(κ¹-DAF)₂(OAc)₂

Pd(κ²-DAF)(OAc)₂

Pd(OAc)₂

Mechanistic Pathways Involving Palladium Ii Dimers in Catalysis

Role as Precatalysts in Homogeneous Catalytic Cycles

Palladium(II) dimers are frequently employed as precatalysts in homogeneous catalysis due to their enhanced stability compared to their monomeric counterparts. They serve as a reservoir for the active catalytic species, which is typically a monomeric palladium(0) complex. The activation of these dimers is a critical step that initiates the catalytic cycle.

Activation Pathways of Palladium(II) Dimers

The conversion of a stable palladium(II) dimer into a catalytically active species can proceed through several distinct mechanistic pathways. These pathways are often in competition and are highly dependent on the nature of the ligands, the reactants, and the reaction conditions.

The initial step in the activation of a palladium(II) dimer often involves its dissociation into monomeric palladium(II) species. This process is typically a reversible equilibrium, and the position of this equilibrium is influenced by the solvent and the presence of coordinating ligands. For instance, the widely used allylpalladium(II) chloride dimer, [(η³-C₃H₅)PdCl]₂, can dissociate to form the monomeric (η³-C₃H₅)PdCl unit. wikipedia.org The dissociation energy for this process has been determined to be approximately 28 kJ/mol. wikipedia.org The resulting monomeric Pd(II) species is then more readily able to participate in subsequent steps of the catalytic cycle.

The presence of Lewis bases, such as phosphines or N-heterocyclic carbenes (NHCs), can facilitate the cleavage of the bridging halides in the dimer, leading to the formation of monomeric adducts. wikipedia.org For example, the reaction of allylpalladium(II) chloride dimer with pyridine (B92270) leads to the formation of the monomeric complex (η³-C₃H₅)PdCl(NC₅H₅). wikipedia.org

A crucial activation pathway for palladium(II) dimer precatalysts is their reduction to the catalytically active palladium(0) species. This reduction is a key elementary step in a multitude of palladium-catalyzed reactions, including cross-coupling and C-H activation. nih.gov The nature of the reducing agent and the reaction conditions significantly influence the efficiency and mechanism of this reduction.

Various reagents can act as reducing agents for Pd(II) complexes. For instance, in many cross-coupling reactions, phosphine (B1218219) ligands themselves can reduce Pd(II) to Pd(0), with the phosphine being oxidized to phosphine oxide. researchgate.net The efficiency of this reduction can be dependent on the electronic properties of the phosphine. researchgate.net Alcohols, in the presence of a base, can also serve as effective reducing agents. A study on the reduction of Pd(II) in a Suzuki-Miyaura reaction system demonstrated that ethanol, in conjunction with a base, reduces Pd(II) to Pd(0), forming acetaldehyde (B116499) as the oxidized product. morressier.com Amines can also promote the reduction of Pd(II) precatalysts. acs.org

The choice of base and ligand can have a profound impact on the reduction process. For example, in a study using PdCl₂(PPh₃)₂, tetramethylguanidine (TMG) was found to promote the reduction to Pd(0), whereas triethylamine (B128534) (TEA) did not, even at elevated temperatures. rsc.org

Table 1: Effect of Base on the Reduction of PdCl₂(PPh₃)₂ to Pd(0)
EntryBaseTemperature (°C)Conversion to Pd(0) (%)Reference
1None-Stable rsc.org
2TMGRTQuantitative rsc.org
3TEA80No reaction rsc.org

The formation of Pd(I) dimers has been observed in reactions employing allyl-based palladium precatalysts with certain N-heterocyclic carbene (NHC) ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). researchgate.netuio.no The steric properties of the allyl ligand on the Pd(II) precatalyst can influence the rate of comproportionation. For instance, increasing the steric bulk at the 1-position of the allyl group can create a larger kinetic barrier for this process, allowing more of the active Pd(0) catalyst to participate in the desired catalytic cycle. researchgate.net

The general scheme for this comproportionation is: Pd(II)L + Pd(0)L ⇌ [Pd(I)L]₂ researchgate.netuio.no

The formation of these Pd(I) dimers is a critical consideration in catalyst design, as minimizing their formation can lead to more efficient catalytic systems. uio.no

Direct Involvement of Palladium(II) Dimers in Catalytic Steps

While often serving as precatalysts that generate monomeric active species, there is growing evidence that palladium(II) dimers can also be directly involved in elementary steps of a catalytic cycle. In such cases, the dinuclear structure is maintained throughout the key bond-forming or bond-breaking events.

For example, in certain C-H activation reactions, dinuclear Pd(II) complexes have been proposed as key intermediates. ethz.ch Computational and experimental studies have provided evidence for the direct involvement of a dinuclear palladium catalyst in the oxidative addition to aryl iodides, a fundamental step in many cross-coupling reactions. ethz.ch This direct participation of the dimer can lead to unique reactivity and selectivity compared to pathways involving monomeric species.

Elementary Reaction Steps Facilitated by Palladium(II) Dimers

Palladium(II) dimers can facilitate several elementary reaction steps that are fundamental to catalytic transformations. These steps can occur either after dissociation into monomers or with the dimeric structure intact.

A key example is the oxidative addition step in cross-coupling reactions. While typically depicted as occurring at a Pd(0) center, the initial activation of a Pd(II) dimer precatalyst is a prerequisite. Following dissociation, the resulting monomeric Pd(II) species is reduced to Pd(0), which then undergoes oxidative addition with an organic halide. libretexts.orgyoutube.com

Transmetalation , another crucial step in many cross-coupling reactions like the Suzuki-Miyaura coupling, involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium center. libretexts.org This typically occurs at a Pd(II) intermediate that has been formed via oxidative addition.

Reductive elimination is the final step in many catalytic cycles, where the coupled product is released from the palladium center, and the Pd(0) catalyst is regenerated. libretexts.orgyoutube.com This step also occurs from a Pd(II) intermediate.

In the context of direct dimer involvement, a proposed catalytic cycle for a halide exchange reaction involves the initial nucleophilic exchange at the bridging positions of a Pd(I) dimer, followed by oxidative addition of an aryl halide to the dinuclear palladium center. The subsequent reductive elimination from the resulting Pd(II) dimer regenerates the Pd(I) dimer and releases the product. nih.gov

The performance of different allyl-based palladium(II) dimer precatalysts in Suzuki-Miyaura reactions highlights the influence of the dimer's structure on catalytic activity. The rate of activation to the active Pd(0) species is often a determining factor. nih.gov

Table 2: Performance of Allyl-Based Palladium(II) Precatalysts in a Suzuki-Miyaura Reaction
PrecatalystLigandConversion (%)Reference
(η³-allyl)PdCl(IPr)IPrLow nih.gov
(η³-crotyl)PdCl(IPr)IPrLow nih.gov
(η³-cinnamyl)PdCl(IPr)IPrHigh nih.gov
(η³-1-tert-butylindenyl)PdCl(IPr)IPrModerate nih.gov

Oxidative Addition to Palladium(II) Dimers

Oxidative addition is a fundamental step in many cross-coupling reactions, typically involving the addition of an organic electrophile to a low-valent metal center, such as Pd(0). scispace.com The direct oxidative addition to a stable Pd(II) center is less common but can occur, leading to a Pd(IV) intermediate. In the context of dimeric species, this process is complex. While many Pd(II) dimers are thought to dissociate into reactive monomers prior to oxidative addition, some pathways may involve the dinuclear core directly. For instance, the oxidation of a cyclometalated Pd(II) dimer with an electrophilic "CF3+" source can lead to the formation of a monomeric Pd(IV) aquo complex, suggesting the dimer is the initial species undergoing oxidation. acs.org

The mechanism of oxidative addition is heavily influenced by the ligands and the electronic state of the palladium center. nih.govresearchgate.net For example, 14-electron Pd(0) complexes, which could be in equilibrium with Pd(II) species, often react through a nucleophilic displacement mechanism at a carbon-halide bond. nih.gov In contrast, a 12-electron Pd(0) species may favor a three-centered concerted transition state. nih.gov While these studies focus on Pd(0), the principles of ligand influence and substrate interaction are crucial. In dimeric Pd(II) systems, bridging ligands like acetates or chlorides can modulate the electronic properties of the metal centers, potentially influencing their susceptibility to oxidation or direct reaction with substrates. Research has shown that both monomeric and dimeric Pd(II) species can act as active catalysts, with the specific pathway depending on the substrate and reaction conditions. researchgate.net

C-H Activation Mechanisms (e.g., Concerted Metalation-Deprotonation, Electrophilic Palladation)

C-H activation is a powerful strategy for direct functionalization, and Pd(II) dimers are frequently employed as catalysts. Two primary mechanisms are often considered for high-valent late transition metals like Pd(II): the Concerted Metalation-Deprotonation (CMD) pathway and electrophilic palladation. wikipedia.orgrsc.org

Electrophilic Palladation (or electrophilic aromatic substitution, SEAr) involves the attack of a highly electrophilic, often cationic, palladium(II) species on an electron-rich C-H bond. beilstein-journals.org This pathway typically proceeds through a Wheland-like intermediate. beilstein-journals.org The generation of these highly Lewis acidic dicationic palladium species can be achieved by using strong acids like HBF4 with neutral precursors like Pd(OAc)2. beilstein-journals.org The resulting electron-poor catalyst is highly reactive in the electrophilic palladation step, enabling C-H activation under mild conditions. beilstein-journals.org The choice between CMD and electrophilic palladation can be subtle, but studies on arylurea substrates using cationic palladium complexes suggest a preference for the electrophilic pathway. beilstein-journals.org

Mechanistic PathwayKey FeaturesRole of Dimer/LigandsTypical SubstratesCitation
Concerted Metalation-Deprotonation (CMD) Single transition state; C-H and C-Pd bond formation are concerted; base-assisted deprotonation.Carboxylate ligands (e.g., acetate (B1210297) from Pd(OAc)2 dimer) act as an internal base.Electron-deficient and simple arenes, heteroarenes. wikipedia.orgnih.govacs.org
Electrophilic Palladation (SEAr) Attack by a highly electrophilic/cationic Pd(II) species; forms a Wheland-like intermediate.Strong acids react with Pd(II) precursors (e.g., Pd(OAc)2) to form a highly Lewis acidic catalyst.Electron-rich arenes, arylureas. beilstein-journals.org

Transmetalation Processes

Transmetalation is a critical step in many cross-coupling reactions, involving the transfer of an organic group from one metal (e.g., zinc, tin, or boron) to the palladium center. wildlife-biodiversity.comcsbsju.edu While often depicted with monomeric palladium complexes, there is growing evidence that dinuclear or bimetallic interactions can significantly influence this process. ethz.ch

Mechanistic studies suggest that bimetallic interactions can lower the activation barrier for transmetalation. ethz.ch For example, in Negishi-type couplings, interactions between Pd(II) and Zn(II) are thought to be crucial. Research has led to the synthesis and characterization of dinuclear complexes containing an unsupported Pd(II)-Zn(II) bond, which serve as models for the transition state of transmetalation. ethz.ch Similarly, studies on Pd(II)/Cu(I) systems, relevant to Sonogashira couplings, indicate that the process can occur through the formation of bimetallic intermediates with short metal-metal bonds, closely resembling the proposed transition state structures. ethz.ch In some cases, the transmetalation might not proceed through a simple cyclic transition state but via more complex pathways, such as the transfer of a fluoride (B91410) to palladium with the liberation of a difluorocarbene, which then reacts with the Pd(II) center. nih.gov The presence of multiple metal centers in a dimeric palladium complex could facilitate the assembly of such bimetallic transition states, thereby influencing the rate and efficiency of the coupling reaction.

Reductive Elimination Pathways from Dimeric Intermediates

Reductive elimination, the product-forming step in many catalytic cycles, typically involves the formation of a C-C or C-heteroatom bond from a palladium(II) or palladium(IV) center, with the metal being reduced by two electrons. scispace.comberkeley.edu While this step is well-studied for monomeric complexes, pathways involving dimeric intermediates, particularly those involving two Pd(III) centers, have been identified. nih.govprinceton.edu

These bimetallic reductive elimination pathways can be accessed through the two-electron oxidation of a Pd(II)-Pd(II) dimer. nih.govprinceton.edu For instance, oxidation of a dinuclear Pd(II) complex can yield a stable Pd(III)-Pd(III) dimer, characterized by a Pd-Pd bond. This species can then undergo bimetallic reductive elimination to form the C-X bond and regenerate a Pd(II) species. princeton.edu The synergistic effect of the two palladium centers is believed to facilitate this redox transformation. princeton.edu The alternative, a Pd(II)/Pd(IV) cycle, involves oxidation to a monomeric Pd(IV) species followed by reductive elimination. nih.gov The operative pathway can be controlled by the ligand environment and the nature of the transient directing groups, which can favor the formation of either neutral or cationic Pd(IV) intermediates and thus influence the selectivity of reductive elimination. nih.gov DFT calculations on reductive elimination from neopentylpalladium(II) complexes suggest a concerted mechanism resembling a migration of the alkyl ligand to the nitrogen atom. berkeley.edu

Ligand Exchange and Dissociation/Association Dynamics in Dimeric Systems

The dynamics of ligand exchange and the equilibrium between dimeric (or trimeric) and monomeric forms of palladium complexes are central to their catalytic activity. acs.orgacs.org Dimeric species like palladium acetate are often considered catalyst resting states, which must dissociate to generate a catalytically active monomeric species. acs.org However, the dimer itself can be a direct precursor in certain catalytic pathways. acs.org

Palladium(II) complexes are generally classified as labile, meaning their ligand substitution reactions are typically very fast. acs.org The rate of ligand exchange in dimeric systems can be influenced by the nature of the substituents on the ligands and the solvent. rsc.org Mechanistic studies on the substitution reactions of a dimeric palladium(II) complex with amino acids revealed a two-step process with an associative mode of activation, highlighting the facile nature of ligand exchange. acs.org The dissociation of a dimeric complex can be a key step in catalyst activation. For example, DFT studies on palladium acetate have explored the degradation pathways from the dimer via sequential ligand addition to form experimentally observed monomeric species. acs.org These studies suggest that the dimeric form can be a viable catalytic precursor under experimental conditions. acs.org

Computational and Theoretical Investigations of Palladium(II) Dimer Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms involving palladium(II) dimers. wildlife-biodiversity.comnih.gov These studies provide detailed insights into reaction pathways, transition state structures, and the energetic factors that govern reactivity and selectivity. nih.govacs.org

Energetic Profiling and Reaction Pathway Determination

DFT calculations allow for the detailed mapping of potential energy surfaces for catalytic reactions, enabling the determination of the most favorable reaction pathways by comparing the Gibbs free energies of intermediates and transition states. nih.gov

For instance, computational studies have been crucial in distinguishing between different C-H activation mechanisms. By calculating the activation barriers, researchers can predict whether a CMD or an electrophilic palladation pathway is more likely for a given substrate and catalyst system. researchgate.netnih.gov An analysis using an active strain model can provide a more complete picture of the important arene/catalyst parameters that lead to a successful coupling via the CMD mechanism. nih.govacs.org

DFT has also been used to study the formation of active catalysts from dimeric precursors like palladium acetate, exploring the thermodynamics and kinetics of degradation pathways to monomeric species. acs.org In the study of reductive elimination, calculations have supported various mechanisms, including pathways involving η³-benzyl intermediates for dearomatization reactions or concerted migrations in C-N bond formation. berkeley.edunih.govnih.gov These theoretical investigations often reveal that reaction outcomes are determined by subtle differences in activation energies between competing pathways. For example, in a Pd-catalyzed dearomatization reaction, the reductive elimination leading to the dearomatic product was found to proceed through an η³-exo-(naphthyl)methyl intermediate with a calculated free energy barrier of only 13.1 kcal/mol, which was significantly lower than an alternative pathway. acs.org

Reaction Step/PathwaySystem StudiedComputational MethodKey Energetic FindingCitation
C-H ActivationPd(II)-mediated lactonizationDFTC(sp³)–H activation with a 5-membered chelate is 7.7 kcal/mol less favorable than with a 6-membered chelate. researchgate.net
DearomatizationPd-catalyzed reaction of chloromethylnaphthalene and morpholineDFTReductive elimination via an η³-exo-(naphthyl)methyl intermediate has a low free energy barrier of 13.1 kcal/mol. acs.org
Catalyst FormationDegradation of palladium acetate dimerDFT / Stochastic SimulationThe dimeric form of the catalyst can be a potential catalytic precursor under experimental conditions. acs.org
TransmetalationTransmetalation of [L₂Pd(II)(F)(Ph)]DFT (B3LYP-D3/SMD)Isomerization of a monophosphine Pd(II) complex is facile, influencing the observed cis/trans product distribution. nih.gov

Transition State Characterization and Activation Barriers

The mechanistic pathways of reactions catalyzed by palladium(II) complexes can involve both monomeric and dimeric species as active catalysts. nih.gov Density Functional Theory (DFT) calculations have become a crucial tool for elucidating the complex energy landscapes, characterizing transition states, and determining the activation barriers associated with these catalytic cycles. Such studies have revealed that the dimeric form of palladium complexes, such as palladium acetate, can serve as a resting state from which catalytically active species are formed. chemrxiv.orgacs.org

A key area of investigation has been the C–H bond activation step, which is often rate-limiting. nih.gov Computational studies have provided significant insights into the energetics of this process when mediated by dimeric palladium(II) species. For instance, in the C(sp³)–H activation by a Pd(II) catalyst, the involvement of a dimeric palladium species with a 6-membered chelate structure was found to be significantly more favorable than one with a 5-membered chelate. nih.gov The activation barrier for the C(sp³)–H bond activation is lower by 7.7 kcal/mol with the 6-membered chelate. nih.gov This difference is attributed to two main factors: the dimeric Pd species with the 5-membered chelate is more stable by 2.0 kcal/mol, and the transition state for the 5-membered chelate is destabilized by 5.7 kcal/mol due to steric repulsion. nih.gov

Calculated Energy Differences in Pd(II) Dimer-Mediated C(sp³)–H Activation nih.gov

ParameterEnergy Difference (kcal/mol)Favored Chelate Structure
Relative Stability of Dimeric Pd Species2.05-Membered
Transition State Steric Repulsion5.76-Membered (Lower Repulsion)
Overall Activation Barrier Difference 7.7 6-Membered (Lower Barrier)

Furthermore, DFT calculations have been employed to map the energy profiles for other reactions involving palladium dimers. In the palladium-catalyzed functionalization of alkenyl aldehydes, catalytically relevant alkenyl palladacycles, which can exist as dimers, were synthesized and characterized. nih.gov The computational elucidation of the C(alkenyl)–H activation step and the stereoinduction model provided a deeper understanding of the reaction mechanism. nih.gov Similarly, in studies of tertiary alkylamines, DFT analysis helped to discern the subtle energy differences between desired γ-C(sp³)–H activation and competing β-hydride elimination pathways, revealing activation barriers in the range of +26.3 kcal·mol⁻¹. acs.org These computational characterizations of transition states and activation barriers are vital for the rational design of more efficient and selective catalytic systems based on palladium(II) dimers.

Role of Non-Covalent Interactions (e.g., Dispersion Forces)

Non-covalent interactions (NCIs) are fundamental in dictating the structure, stability, and reactivity of palladium(II) dimers in catalytic systems. nih.govnih.gov These interactions, which include hydrogen bonds, halogen bonds, and dispersion forces, can control the self-assembly of monomeric units into dimeric and larger supramolecular structures and can influence the energy of transition states, thereby affecting reaction outcomes. nih.govresearchgate.net

Hydrogen bonding is a prominent NCI in palladium(II) chemistry. For example, single-crystal X-ray diffraction has revealed that square planar palladium(II) complexes like trans-[Pd(Hida)₂] form dimers and self-assembled two-dimensional networks through intermolecular O−H···O and N−H···O hydrogen bonds. nih.gov

Computational methods, particularly Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), have been instrumental in quantifying the nature and strength of these interactions. nih.govnih.govresearchgate.net SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. researchgate.netudel.edu A SAPT analysis of a trans-[Pd(Hida)₂] dimer stabilized by hydrogen bonds revealed that the electrostatic component is dominant, contributing 53-58% of the total attractive force. nih.gov However, induction and dispersion forces also play significant roles, contributing 29-33% and 26-29%, respectively, depending on the dimer's specific geometry. nih.gov

SAPT0 Analysis of Interaction Energies in a trans-[Pd(Hida)₂] Dimer (1D1) nih.gov

Energy ComponentValue (kcal/mol)Physical Interpretation
Electrostatics (Eelec)-12.87Interaction between static charge distributions
Exchange (Eexch)12.82Pauli repulsion
Induction (Eind)-7.07Charge cloud distortion/polarization
Dispersion (Edisp)-3.17Correlated electron fluctuations (van der Waals)
Total SAPT0 Interaction Energy -10.29 Overall stability of the dimer

Dispersion forces, also known as London dispersion forces, are a type of van der Waals force arising from temporary, fluctuating dipoles in molecules. These interactions are ubiquitous and become particularly significant in large, polarizable systems. nih.gov In some palladium complexes, strong intermolecular dispersion forces are presumed to be the cause of high insolubility in common organic solvents. nih.govacs.org The SAPT analysis demonstrates that even in hydrogen-bonded systems, dispersion is a key stabilizing component. nih.gov In other systems, such as isostructural cocrystals of trans-[PdI₂(CNXyl)₂]·I₂, computational studies have identified a complex interplay of NCIs, including classical halogen bonding and a weaker, metal-involved I···Pd interaction, highlighting the diverse roles that NCIs can play. nih.govacs.org The strategic use of these weak interactions is an emerging frontier for controlling regioselectivity in palladium-catalyzed C-H functionalization reactions. researchgate.net

Nuclearity and Redox Interconversions in Palladium Ii Catalysis

Dynamic Equilibrium between Monomeric and Dimeric Palladium(II) Species

In solution, palladium(II) complexes can exist in a dynamic equilibrium between monomeric and dimeric forms. This equilibrium is highly dependent on the nature of the ligands, the solvent, the concentration of the palladium species, and the presence of other coordinating species. The formation of dimeric structures, often bridged by ligands such as halides or carboxylates, can significantly alter the reactivity of the palladium center.

The stability of dimeric palladium(II) complexes relative to their monomeric counterparts is influenced by a variety of factors. For instance, in the context of C-H functionalization catalysis, the stability of palladium acetate (B1210297) dimers, [Pd(OAc)2]2, has been shown to arise predominantly from the interactions between the paddlewheel ligands and the palladium centers researchgate.net. The dimerization energies are significant, and in many cases, the dimeric form is the thermodynamically favored species. For example, mono-N-protected amino acid (MPAA) bridged palladium(II) dimers are significantly more stable than their hypothetical monomeric counterparts, with high negative dimerization energies calculated via DFT nih.gov.

The equilibrium can be shifted by the introduction of other ligands. For example, the reaction of palladium aryl halide dimers with amines to form monomeric adducts is a reversible process, with the equilibrium constant being sensitive to the nature of the halide bridge acs.org. The resistance of a palladium iodide dimer to bridge cleavage is greater than that of the corresponding bromide and chloride derivatives, indicating a stronger Pd-I-Pd bridge acs.org.

The interconversion between monomeric and dimeric species can have a direct impact on the catalytic cycle. In some cases, the monomer is the more reactive species, while in others, the dimer is either the active catalyst or a crucial precatalyst. For instance, in certain C-H activation reactions, it has been computationally shown that the reaction pathway involving binuclear complexes can be slightly disfavored compared to the mononuclear one rsc.org. Conversely, other studies have suggested that dimeric species can be directly involved in the C-H activation step and can be more reactive than the corresponding monomers nih.govrsc.org.

Factors Influencing Monomer-Dimer Equilibrium of Palladium(II) Species
FactorInfluence on EquilibriumExampleReference
Ligand Nature Strongly bridging ligands (e.g., halides, carboxylates) favor dimer formation. Bulky ligands can favor monomers.Mono-N-protected amino acids (MPAA) stabilize dimeric palladium(II) complexes. nih.gov
Solvent Coordinating solvents can stabilize monomeric species by occupying coordination sites.--
Concentration Higher palladium concentrations generally favor the formation of dimeric species.--
Additives Coordinating additives like amines can cleave dimeric bridges to form monomeric adducts.Dibenzylamine reacts reversibly with palladium aryl halide dimers to form monomeric adducts. acs.org

Role of Palladium(I) Dimers as Off-Cycle Species or Active Intermediates

Palladium(I) dimers, characterized by a Pd-Pd bond, have emerged from being considered mere curiosities to being recognized as significant players in palladium catalysis. rwth-aachen.de Their role can be multifaceted, acting either as off-cycle reservoirs that sequester the active catalyst or as catalytically competent intermediates that open up new reaction pathways.

Palladium(I) dimers can be formed through several pathways, including the comproportionation of Pd(0) and Pd(II) species, the reduction of Pd(II) precursors, or the oxidation of Pd(0) complexes. rwth-aachen.denih.gov For instance, the reaction of a Pd(0) intermediate with a Pd(II) catalyst can lead to the formation of a Pd(I) dimer nih.gov. This process can be particularly relevant in aerobic oxidation reactions where both Pd(0) and Pd(II) are present in the catalytic cycle nih.gov.

The stability of palladium(I) dimers is highly dependent on the supporting ligands and the bridging groups. Halide-bridged dimers, such as [Pd(μ-Br)(PtBu₃)]₂, are often labile and can serve as precursors to highly reactive, low-coordinate Pd(0) species. rwth-aachen.dechinesechemsoc.org In contrast, other dinuclear frameworks can be remarkably stable, allowing for their isolation and even recovery after a reaction. rwth-aachen.de The stability of these dimers can prevent catalyst deactivation pathways that are common in Pd(0) catalysis, such as the formation of inactive palladium black.

The reactivity of palladium(I) dimers in catalytic cycles is a subject of ongoing investigation, with evidence supporting their involvement in both off-cycle and on-cycle processes.

As off-cycle species , the formation of stable Pd(I) dimers can sequester the active catalyst, thereby slowing down or inhibiting the reaction. nih.gov For example, in the aza-Wacker reaction, a Pd(I) dimer has been observed to precipitate from the reaction mixture, effectively removing the catalyst from the solution. nih.gov The formation of these off-cycle species is often a result of the comproportionation of Pd(0) and Pd(II) species, which can be faster than the desired catalytic turnover. nih.gov

Conversely, palladium(I) dimers can act as active intermediates or precatalysts . In many cross-coupling reactions, labile Pd(I) dimers are considered to be excellent precatalysts that readily release highly active monoligated Pd(0) species. rwth-aachen.dechinesechemsoc.orgresearchgate.net The dimer [Pd(μ-Br)(PtBu₃)]₂ has been widely used as a precatalyst in amination and Suzuki cross-coupling reactions. rwth-aachen.de More recently, it has been demonstrated that stable Pd(I) dimers can participate directly in catalytic cycles without dissociating into mononuclear species. This "dinuclear catalysis" allows for transformations that are not readily accessible through traditional Pd(0)/Pd(II) cycles. rwth-aachen.de In these cases, the Pd-Pd bond remains intact throughout the catalytic cycle, and the two metal centers can act in concert to facilitate key elementary steps like oxidative addition and reductive elimination.

Interplay between Palladium(II) and Higher Oxidation States (Pd(III), Pd(IV)) in Dimeric Systems

While the Pd(0)/Pd(II) redox couple dominates many palladium-catalyzed reactions, the involvement of higher oxidation states, particularly Pd(III) and Pd(IV), is being increasingly recognized, especially in the context of dimeric systems. The oxidation of dinuclear Pd(II) complexes can lead to the formation of dinuclear Pd(III) species, which can play a crucial role in C-H functionalization and other oxidative coupling reactions. nih.govnih.gov

The oxidation of a dinuclear Pd(II) complex by two electrons can result in a dinuclear Pd(III) complex featuring a Pd-Pd σ bond. nih.gov These dimeric Pd(III) complexes have been isolated and characterized, and they have been shown to undergo reductive elimination to form C-C, C-O, and C-halogen bonds. nih.govnih.gov This has led to the proposal that many Pd-catalyzed C-H oxidation reactions, previously thought to proceed via mononuclear Pd(IV) intermediates, may in fact involve a bimetallic Pd(III) pathway. nih.govnih.govacs.org

The electronic communication between the two palladium centers in a dimer can facilitate the accessibility of these higher oxidation states. For instance, electrochemical studies have shown that dinuclear Pd(II) complexes with electronically coupled metal centers are easier to oxidize than their mononuclear counterparts or dimers with non-interacting metal centers. nih.gov

Redox Interconversions in Dimeric Palladium Systems
Initial StateProcessResulting StateRole in CatalysisReference
2 x Pd(II) (dimer)Two-electron oxidationPd(III)-Pd(III) dimerIntermediate in C-H functionalization, undergoes reductive elimination. nih.govnih.gov
Pd(II)-Pd(II) dimerOne-electron oxidationPd(II)-Pd(III) mixed-valence dimerDetected by EPR spectroscopy, potential intermediate. nih.gov
Pd(I)-Pd(I) dimerOxidative AdditionPd(II)-Pd(II) dimerKey step in dinuclear catalysis pathways. rwth-aachen.de

Strategies to Control Palladium Nuclearity for Enhanced Catalytic Performance

Given the profound impact of nuclearity on catalytic outcomes, significant effort has been directed towards developing strategies to control whether a palladium catalyst exists as a monomer, a dimer, or a higher-order cluster. These strategies often revolve around the careful design of ligands and the manipulation of reaction conditions.

Ligand Design: The choice of ligand is perhaps the most powerful tool for controlling palladium nuclearity.

Bridging vs. Non-bridging Ligands: Ligands that can bridge two metal centers, such as halides and carboxylates, naturally promote the formation of dimers. In contrast, strongly coordinating, bulky monodentate or chelating ligands can favor the formation of mononuclear species by sterically hindering dimerization.

Electronic Effects: The electronic properties of the ligands can also influence the stability of dimers. For example, electron-withdrawing groups on bridging carboxylate ligands have been found to stabilize the dimeric form relative to the monomers. nih.gov

Specifically Designed Dinucleating Ligands: Ligands can be explicitly designed to hold two palladium centers in close proximity, thereby enforcing a dinuclear structure. This approach allows for the systematic study of bimetallic cooperativity.

Reaction Conditions:

Concentration: As dimerization is a bimolecular process, operating at low catalyst concentrations can favor the monomeric form.

Additives: The addition of strongly coordinating species can break up dimers to form monomers. For instance, the addition of certain amines can cleave halide bridges in palladium dimers. acs.org Conversely, additives can also facilitate the formation of dimers, as seen in the case of Cu or Ag salts promoting the formation of Pd(I) dimers from Pd(0) precursors. nih.gov

Support Effects: For heterogeneous catalysts, the support material can play a crucial role in controlling the nuclearity of palladium. By engineering the support with specific binding sites, it is possible to stabilize isolated palladium atoms (monomers) or well-defined clusters of a specific size (e.g., dimers, trimers). iciq.orgchemistryviews.orgacs.org This approach has been shown to have a dramatic effect on catalytic selectivity. For example, isolated Pd sites on a carbon-based support can suppress C-C coupling in hydrodebromination reactions, leading to higher selectivity for the desired product. iciq.orgacs.org

By understanding and applying these control strategies, it is possible to favor the formation of the desired palladium nuclearity for a specific catalytic application, leading to enhanced activity, selectivity, and stability.

Future Horizons: Emerging Research in Palladium(II) Dimer Chemistry

The field of palladium catalysis has been a cornerstone of modern organic synthesis, and within this vast landscape, palladium(II) dimers are increasingly recognized for their unique reactivity and potential. As researchers delve deeper into the intricacies of these bimetallic systems, several key areas of future development and emerging research are coming to the forefront. These avenues promise to unlock novel catalytic transformations, provide deeper mechanistic understanding, and expand the application of palladium(II) dimers into new scientific domains. This article explores the future directions in palladium(II) dimer chemistry, focusing on the development of innovative architectures, advances in mechanistic and computational studies, the expansion of their catalytic scope, and their integration into supramolecular chemistry and nanocatalysis.

Q & A

Q. What are the common synthetic routes for palladium (II) dimers, and how do reaction conditions influence their structural outcomes?

Palladium (II) dimers are typically synthesized via ligand exchange or oxidative addition reactions. For example, [Pd₂(μ-Br)₂(PBu₃)₂] is prepared by reacting Pd(PBu₃)₄ with HBr in toluene, yielding a Pd(I)-Pd(I) dimer with a bridged halide structure . Reaction temperature, solvent polarity, and ligand steric effects critically impact dimer stability. Low temperatures favor kinetic products, while polar solvents may promote disproportionation. X-ray crystallography and NMR spectroscopy are essential for verifying bridging ligands and oxidation states .

Q. How do spectroscopic techniques differentiate palladium (II) dimers from monomeric species or higher nuclearity clusters?

  • NMR : Pd (II) dimers with bridging ligands (e.g., μ-Cl) exhibit distinct ¹H/¹³C NMR shifts due to magnetic anisotropy from the Pd-Pd interaction. For example, [PdCl(allyl)]₂ shows allyl proton resonances split into multiplets due to restricted rotation .
  • IR/Raman : Bridging ligands (e.g., μ-CO or μ-Cl) display characteristic vibrational modes. A μ-Cl stretch in Pd dimers appears at ~250–300 cm⁻¹, lower than terminal Cl ligands .
  • X-ray crystallography provides definitive proof of dimeric structures, such as Pd-Pd bond distances (typically 2.6–3.0 Å) and ligand coordination geometry .

Q. What catalytic applications are palladium (II) dimers known for, and how do they compare to mononuclear catalysts?

Palladium (II) dimers are widely used in cross-coupling (e.g., Suzuki-Miyaura) and C–H activation reactions. For instance, allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂) facilitates allylic substitution with higher turnover numbers than monomeric Pd(OAc)₂ due to cooperative effects between Pd centers . However, dimeric catalysts may require pre-activation (e.g., ligand dissociation) under reducing conditions, complicating reaction optimization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of palladium (II) dimers?

Density Functional Theory (DFT) studies reveal the role of Pd-Pd bonding in stabilizing dimeric intermediates. For example, [Pd₂(μ-Br)₂(PBu₃)₂] exhibits a Pd-Pd bond order of 0.5, with bromides acting as σ-donors and π-acceptors . Charge decomposition analysis (CDA) can quantify ligand-to-metal charge transfer, aiding in predicting catalytic activity. Such insights guide ligand design to modulate redox potentials or substrate binding .

Q. What experimental strategies resolve contradictions in mechanistic proposals for palladium dimer-catalyzed reactions?

Conflicting mechanistic data (e.g., kinetic vs. spectroscopic evidence) require a multi-technique approach:

  • Kinetic isotope effects (KIE) differentiate between concerted (KIE > 1) and stepwise (KIE ≈ 1) pathways in C–H activation .
  • In situ XAFS/XANES tracks Pd oxidation states and coordination changes during catalysis, distinguishing monomeric vs. dimeric active species .
  • Isotopic labeling (e.g., ¹³C/²H) identifies bond-forming steps, as seen in studies of allylpalladium dimer-mediated couplings .

Q. How do ligand modifications alter the stability and reactivity of palladium (II) dimers in oxidative environments?

Bulky ligands (e.g., PBu₃) stabilize Pd dimers by preventing disproportionation, while electron-deficient ligands (e.g., trifluoroacetate) enhance electrophilicity for oxidative addition. For example, replacing chloride with trifluoroacetate in [Pd₂(μ-O₂CCF₃)₂(L)₂] increases catalytic activity in aerobic oxidations but reduces thermal stability . Cyclic voltammetry (CV) and UV-vis spectroscopy monitor redox behavior and ligand dissociation kinetics .

Data Analysis and Experimental Design

Q. What are the best practices for characterizing air-sensitive palladium (II) dimers?

  • Glovebox/Schlenk techniques : Handle dimers under inert atmospheres to prevent oxidation or hydrolysis .
  • Low-temperature crystallography : Collect X-ray data at 100 K to minimize thermal decomposition .
  • EPR spectroscopy : Detect paramagnetic intermediates (e.g., Pd(I) species) during catalytic cycles .

Q. How should researchers design kinetic studies to distinguish between homogeneous and nanoparticle-mediated catalysis by palladium dimers?

  • Mercury poisoning test : Adding Hg(0) quenches nanoparticle activity but not molecular catalysts .
  • Dynamic light scattering (DLS) : Monitor particle size distribution during reactions.
  • Hot filtration test : Remove catalyst via filtration; continued reaction indicates leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.